2-[(tert-Butoxycarbonyl)amino]butanoic acid
Overview
Description
2-[(tert-Butoxycarbonyl)amino]butanoic acid is an organic compound commonly used in organic synthesis. It is a derivative of butanoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often utilized in peptide synthesis and other applications where temporary protection of the amino group is required.
Mechanism of Action
Target of Action
The primary target of Boc-DL-Abu-OH is amines . The compound is used as a protecting group in organic synthesis, specifically for amines . This allows for the selective manipulation of amines in complex molecules, enabling the synthesis of a wide range of chemical structures .
Mode of Action
Boc-DL-Abu-OH interacts with its targets through a process known as protection . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine from unwanted reactions during subsequent steps of the synthesis .
Biochemical Pathways
The key biochemical pathway involved in the action of Boc-DL-Abu-OH is the protection and deprotection of amines . After the Boc group is added to the amine, it can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for the selective manipulation of the amine group in the presence of other functional groups .
Pharmacokinetics
For instance, Boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .
Result of Action
The result of Boc-DL-Abu-OH’s action is the protection of the amine group , which prevents it from reacting during subsequent steps of the synthesis . This allows for the selective manipulation of the amine, enabling the synthesis of complex molecules . For instance, Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis .
Action Environment
The action of Boc-DL-Abu-OH is influenced by several environmental factors. The pH of the solution, for example, can affect the efficiency of the protection and deprotection processes . Additionally, the choice of solvent can impact the solubility and stability of the compound . Therefore, careful control of these environmental factors is crucial for the effective use of Boc-DL-Abu-OH in organic synthesis .
Biochemical Analysis
Biochemical Properties
The 2-[(tert-Butoxycarbonyl)amino]butanoic acid interacts with various enzymes, proteins, and other biomolecules. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The nature of these interactions is complex and involves multiple reactive groups .
Cellular Effects
It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and involves several steps .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. The compound’s localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxycarbonyl)amino]butanoic acid typically involves the protection of the amino group in butanoic acid derivatives. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxycarbonyl)amino]butanoic acid undergoes various chemical reactions, primarily focusing on the removal of the Boc protecting group. This deprotection can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The compound can also participate in peptide coupling reactions, where it forms peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid
Peptide Coupling: Carbodiimides (e.g., EDC, DCC), coupling reagents like HATU, and bases such as N-methylmorpholine (NMM)
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection and various peptides when used in peptide synthesis .
Scientific Research Applications
2-[(tert-Butoxycarbonyl)amino]butanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protected amino acid building block . This compound is also used in the synthesis of complex organic molecules and in the development of pharmaceuticals. In medicinal chemistry, Boc-protected amino acids are crucial for the synthesis of peptide-based drugs and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butoxycarbonyl)amino]ethanol
- 2-[(tert-Butoxycarbonyl)amino]propanoic acid
- 2-[(tert-Butoxycarbonyl)amino]pentanoic acid
Uniqueness
Compared to similar compounds, 2-[(tert-Butoxycarbonyl)amino]butanoic acid offers a balance between steric hindrance and reactivity, making it particularly useful in peptide synthesis. Its structure allows for efficient protection and deprotection cycles, which are essential in multi-step organic syntheses .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFVIPIQXAIUAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318757 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77284-64-1, 34306-42-8 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77284-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 34306-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(tert-Butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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